3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(22)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJRYMLSYCRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzylamine with 2-thioxo-2,3-dihydrobenzofuran-4-one in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate benzofuro and pyrimidine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing solvents and catalysts to enhance reaction efficiency.
Anticancer Activity
Research indicates that 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one exhibits promising anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Case Studies : In vitro studies showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays revealed that the compound exhibits bactericidal activity at concentrations lower than those required for many conventional antibiotics, suggesting its potential as an alternative treatment option.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is crucial for optimizing its pharmacological properties. Modifications to the benzyl group and the thioxo moiety have been investigated to enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzyl group | Increased cytotoxicity against cancer cells |
| Variations in thioxo group | Altered antimicrobial spectrum |
Therapeutic Potential
The therapeutic potential of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one extends beyond anticancer and antimicrobial applications:
Antifilarial Activity
Recent studies have highlighted the compound's potential as an antifilarial agent. It has shown efficacy in inhibiting the motility of Brugia malayi, with significant reductions observed in vitro.
Anticonvulsant Properties
Preliminary research suggests that derivatives of this compound may possess anticonvulsant activity. Screening in animal models indicated that certain modifications led to enhanced protective effects against induced seizures.
Mechanism of Action
The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thioxo group and the fused ring system may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Core Structure: Benzofuropyrimidinones (e.g., ) exhibit planar aromatic systems, whereas benzothieno/thienopyrimidinones (e.g., ) incorporate sulfur, altering electronic properties and solubility.
- Substituent Impact: Benzyl vs. Thioxo Group: The 2-thioxo moiety is common in analogs and likely contributes to hydrogen bonding or metal coordination .
Biological Activity
3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring fused with a benzofuro moiety and a thioxo group, contributing to its diverse biological effects. Its molecular formula is with a molecular weight of approximately 338.39 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Salmonella typhimurium | <132 |
| Candida albicans | <207 |
These findings suggest that the thioxo group enhances the antimicrobial efficacy by targeting bacterial cell wall synthesis and metabolic pathways .
Anti-inflammatory Activity
Compounds similar to 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays revealed that certain thioxo-pyrimidine analogs induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
These results highlight the compound's potential as a chemotherapeutic agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various thiazolo-pyrimidine derivatives, including compounds structurally related to 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one. The derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of thioxo-pyrimidine derivatives. The study utilized animal models to assess the reduction in edema and pain response, confirming the compounds' ability to modulate inflammatory pathways effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via aza-Wittig reactions, leveraging iminophosphorane intermediates to construct the pyrimidine core. Key steps include cyclization of benzofuro[3,2-d]pyrimidinone precursors under reflux in anhydrous solvents (e.g., ethanol/dichloromethane mixtures). Yield optimization requires precise stoichiometric control of reagents like triphenylphosphine and carbon disulfide, with reaction monitoring via TLC or HPLC . For thioxo-group incorporation, thiourea derivatives may be used under basic conditions, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the fused benzofuropyrimidine scaffold and thioxo-group placement. SCXRD analysis should prioritize high-resolution data (R factor < 0.07) and refinement of thermal displacement parameters . Complementary techniques include:
- NMR : - and -NMR to verify benzyl substitution and aromatic proton environments.
- IR Spectroscopy : Identification of thioxo (C=S) stretches at ~1200–1250 cm and carbonyl (C=O) bands at ~1650–1700 cm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?
- Methodology : Adopt a tiered approach:
In vitro assays : Use lipopolysaccharide (LPS)-induced RAW264.7 macrophage models for anti-inflammatory activity (measuring TNF-α/IL-6 suppression via ELISA). For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .
Structure-activity relationship (SAR) : Modify the benzyl substituent (e.g., halogenation or methoxy groups) and compare bioactivity shifts. Track metabolic stability using liver microsome assays .
Q. What strategies resolve contradictions in reported bioactivity data for benzofuropyrimidine analogs?
- Methodology :
- Controlled replication : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability. For example, discrepancies in IC values may arise from differences in DMSO concentrations affecting compound solubility .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and validate trends. Cross-reference crystallographic data to rule out structural misassignments .
Q. How should pharmacokinetic studies be structured to assess this compound’s bioavailability and toxicity?
- Methodology :
- In vivo models : Administer the compound orally and intravenously in rodent models to calculate absolute bioavailability (). Use LC-MS/MS for plasma concentration profiling .
- Toxicity screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. For mechanistic insights, perform CYP450 inhibition assays to predict drug-drug interactions .
Data Analysis & Experimental Design
Q. What statistical models are appropriate for analyzing dose-response relationships in pharmacological studies?
- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., enzyme inhibition kinetics), employ mixed-effects models to account for inter-subject variability .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- Methodology :
- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or DNA gyrase. Validate docking poses with MD simulations (AMBER force field) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
